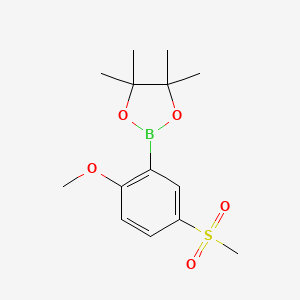
Guanidinohydantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidinohydantoin is a compound that results from the oxidation of guanine, one of the four nucleobases in DNA It is known for its mutagenic properties and its ability to inhibit DNA replication
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Guanidinohydantoin can be synthesized through the oxidation of guanine. One common method involves the use of oxidizing agents such as iron or copper in the presence of hydrogen peroxide. The reaction is typically carried out under acidic conditions to accelerate the conversion of guanine to this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory methods, with a focus on optimizing yield and purity. Industrial processes may involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents.
Analyse Chemischer Reaktionen
Types of Reactions: Guanidinohydantoin undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form various products, such as oxaluric acid.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Iron, copper, and hydrogen peroxide are commonly used for oxidation reactions.
Acidic Conditions: Acidic environments accelerate the conversion of guanine to this compound.
Major Products Formed:
Oxaluric Acid: A major product of the oxidation of this compound.
Iminoallantoin: Another product formed under specific conditions.
Wissenschaftliche Forschungsanwendungen
Guanidinohydantoin has several applications in scientific research:
Wirkmechanismus
Guanidinohydantoin exerts its effects primarily through its interaction with DNA. It can form stable complexes with DNA bases, leading to mutations during replication. The compound can exist in different tautomeric forms, which influence its binding properties and mutagenic potential . The flexible guanidinium group allows it to rotate and form stable conformations with DNA bases, leading to G to C and G to T mutations .
Vergleich Mit ähnlichen Verbindungen
8-Oxo-7,8-dihydroguanine (8-oxoG): Another oxidation product of guanine, known for causing G:C to T:A transversions.
Spiroiminodihydantoin (Sp): A highly mutagenic oxidation product of guanine.
2,2,4-Triamino-5(2H)-oxazolone (Oz): Formed from guanine under oxidative conditions.
Uniqueness of Guanidinohydantoin: this compound is unique due to its ability to form multiple stable tautomers and its significant mutagenic potential. Its interactions with DNA and the resulting mutations make it a valuable compound for studying oxidative DNA damage and its implications in various fields .
Eigenschaften
CAS-Nummer |
104184-01-2 |
|---|---|
Molekularformel |
C4H7N5O2 |
Molekulargewicht |
157.13 g/mol |
IUPAC-Name |
2-(2,5-dioxoimidazolidin-4-yl)guanidine |
InChI |
InChI=1S/C4H7N5O2/c5-3(6)7-1-2(10)9-4(11)8-1/h1H,(H4,5,6,7)(H2,8,9,10,11) |
InChI-Schlüssel |
AVOMHQCKYPXFNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(=O)NC(=O)N1)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




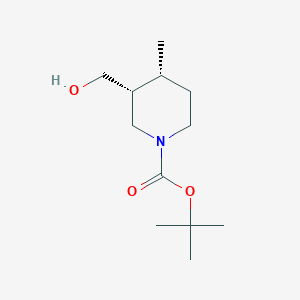
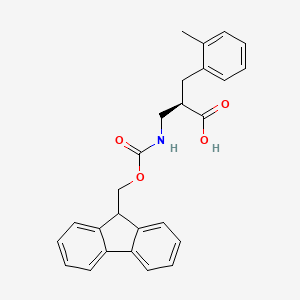
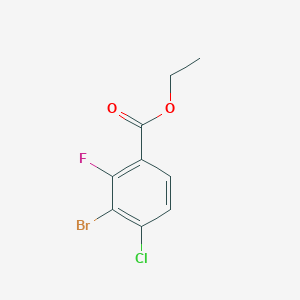

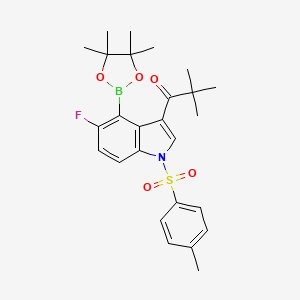



![(2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B12948500.png)
![Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B12948507.png)
